4-[2-[2-(2-Bromo-6-chloro-4-methylphenoxy)ethoxy]ethyl]-2,6-dimethylmorpholine;oxalic acid
Overview
Description
4-[2-[2-(2-Bromo-6-chloro-4-methylphenoxy)ethoxy]ethyl]-2,6-dimethylmorpholine;oxalic acid is a complex organic compound that features a morpholine ring substituted with various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-[2-(2-Bromo-6-chloro-4-methylphenoxy)ethoxy]ethyl]-2,6-dimethylmorpholine typically involves multiple steps:
Formation of the Phenoxy Intermediate: The initial step involves the reaction of 2-bromo-6-chloro-4-methylphenol with ethylene oxide under basic conditions to form 2-(2-bromo-6-chloro-4-methylphenoxy)ethanol.
Etherification: The phenoxy intermediate is then reacted with 2-chloroethyl ether in the presence of a base to form 2-[2-(2-bromo-6-chloro-4-methylphenoxy)ethoxy]ethanol.
Morpholine Formation: The final step involves the reaction of the ether intermediate with 2,6-dimethylmorpholine under acidic conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-efficiency catalysts, and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenoxy and morpholine moieties.
Reduction: Reduction reactions can occur at the bromine and chlorine substituents.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the bromine and chlorine positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles like sodium methoxide and potassium tert-butoxide are often employed.
Major Products
Oxidation: Products include various oxidized derivatives of the phenoxy and morpholine groups.
Reduction: Reduced products include dehalogenated derivatives.
Substitution: Substituted products include derivatives where bromine or chlorine is replaced by other functional groups.
Scientific Research Applications
Chemistry
The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology
In biological research, the compound is studied for its potential as a bioactive molecule with applications in drug discovery and development.
Medicine
The compound is investigated for its potential therapeutic effects, including its use as an anti-inflammatory and antimicrobial agent.
Industry
In the industrial sector, the compound is used in the synthesis of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-[2-[2-(2-Bromo-6-chloro-4-methylphenoxy)ethoxy]ethyl]-2,6-dimethylmorpholine involves its interaction with specific molecular targets. The phenoxy group can interact with enzymes and receptors, modulating their activity. The morpholine ring can enhance the compound’s solubility and bioavailability, facilitating its transport and distribution within biological systems.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-Bromo-6-chloro-4-methylphenoxy)ethanol
- 2-[2-(2-Bromo-6-chloro-4-methylphenoxy)ethoxy]ethanol
- 2,6-Dimethylmorpholine
Uniqueness
The unique combination of the phenoxy, ethoxy, and morpholine groups in 4-[2-[2-(2-Bromo-6-chloro-4-methylphenoxy)ethoxy]ethyl]-2,6-dimethylmorpholine imparts distinct chemical and biological properties. This makes it a valuable compound for various applications, particularly in the development of new therapeutic agents and specialty chemicals.
Properties
IUPAC Name |
4-[2-[2-(2-bromo-6-chloro-4-methylphenoxy)ethoxy]ethyl]-2,6-dimethylmorpholine;oxalic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25BrClNO3.C2H2O4/c1-12-8-15(18)17(16(19)9-12)22-7-6-21-5-4-20-10-13(2)23-14(3)11-20;3-1(4)2(5)6/h8-9,13-14H,4-7,10-11H2,1-3H3;(H,3,4)(H,5,6) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WIPJSGIKNIIIEU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)CCOCCOC2=C(C=C(C=C2Br)C)Cl.C(=O)(C(=O)O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27BrClNO7 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
496.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.